5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde

Overview

Description

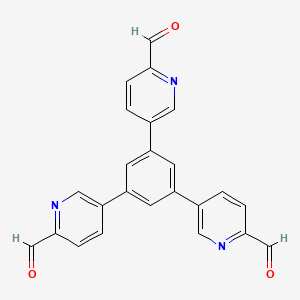

5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde is a compound with the molecular formula C24H15N3O3 and a molecular weight of 393.39 g/mol . It consists of three 5-pyridylaldehyde groups attached to a central benzene ring at meta-positions . This nitrogen-rich, electron-deficient monomer is primarily used in the construction of covalent organic frameworks (COFs) .

Preparation Methods

The synthesis of 5,5’,5’‘-(Benzene-1,3,5-triyl)tripicolinaldehyde involves the condensation of 2,5-bis(3-hydroxypropoxy)terephthalohydrazide with 5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde . The reaction conditions typically include heating the mixture to 37°C and using an ultrasonic bath to enhance solubility . Industrial production methods are not extensively documented, but the compound is available commercially with high purity (>98%) .

Chemical Reactions Analysis

5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde undergoes various chemical reactions, including:

Condensation Reactions: It readily forms imine linkages through polycondensation reactions.

Complexation Reactions: The compound has high binding affinity for palladium (II) ions, enabling its use in palladium recovery.

Oxidation and Reduction:

Common reagents and conditions include the use of hydrazine-carbonyl traps and nitric acid solutions for palladium binding . Major products formed include covalent organic frameworks with high adsorption capacities .

Scientific Research Applications

5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde is utilized in various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the formation of stable covalent organic frameworks. Its nitrogen-rich structure allows for strong interactions with metal ions, particularly palladium (II), facilitating efficient capture and recovery . The molecular targets include palladium ions, and the pathways involve complexation and adsorption mechanisms .

Comparison with Similar Compounds

Similar compounds include:

- 5,5’- (5- (5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde

- 1,3,5-tris (2’-formylpyridyl-5’)benzene

Compared to these compounds, 5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde is unique due to its high nitrogen content and electron-deficient nature, which enhance its ability to form stable frameworks and bind metal ions effectively .

Biological Activity

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde, commonly referred to as tripicolinaldehyde or TTPD, is a tritopic aldehyde that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological applications. This compound has been investigated for its interactions with various biological systems, particularly in the context of antimicrobial activity and its role as a precursor in the synthesis of porous organic materials.

Molecular Formula: C21H15N3O3

Molecular Weight: 357.36 g/mol

CAS Number: 34374-88-4

Structure

The compound features a benzene core with three picolinaldehyde groups attached, providing a unique framework for further chemical modifications and interactions with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TTPD. It has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Efficacy Against E. coli and P. aeruginosa

In a study assessing the antimicrobial efficacy of TTPD:

- Tested Strains: Escherichia coli and Pseudomonas aeruginosa

- Methodology: Disk diffusion method was employed to evaluate the antibacterial activity.

- Results:

- Significant inhibition zones were observed for both bacterial strains.

- Minimum Inhibitory Concentration (MIC) values indicated potent activity at low concentrations.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| P. aeruginosa | 18 | 16 |

The antimicrobial activity of TTPD is hypothesized to stem from its ability to form complexes with metal ions, which can enhance its bioactivity. Additionally, the aldehyde functional groups may interact with amino acids in bacterial proteins, leading to functional disruption.

Synthesis and Applications

TTPD serves as a precursor for synthesizing various covalent organic frameworks (COFs) that exhibit porosity and can be utilized in drug delivery systems and catalysis.

Synthesis Methods

The synthesis typically involves the condensation reaction of triformylbenzene with appropriate diamines under controlled conditions to yield TTPD.

Applications in Material Science

TTPD has been utilized in creating porous organic cages that demonstrate significant surface area and gas adsorption capabilities. These materials are promising for applications in gas storage and separation technologies.

Properties

IUPAC Name |

5-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJJEGWMDUKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.